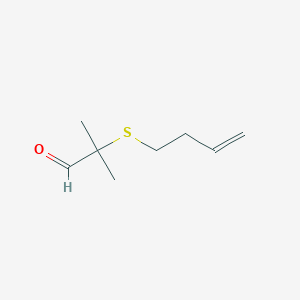

2-(3-Butenylthio)-2-methylpropanal

Description

2-(3-Butenylthio)-2-methylpropanal is a sulfur-containing branched aldehyde characterized by a propanal backbone substituted with a methyl group at the C2 position and a 3-butenylthio group (-S-CH₂CH₂CH=CH₂).

Properties

Molecular Formula |

C8H14OS |

|---|---|

Molecular Weight |

158.26 g/mol |

IUPAC Name |

2-but-3-enylsulfanyl-2-methylpropanal |

InChI |

InChI=1S/C8H14OS/c1-4-5-6-10-8(2,3)7-9/h4,7H,1,5-6H2,2-3H3 |

InChI Key |

ZQVIHWVCYTVEQT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=O)SCCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and Molecular Features of Selected Aldehydes

| Compound | Molecular Formula | Substituents | Key Functional Groups |

|---|---|---|---|

| 2-(3-Butenylthio)-2-methylpropanal | C₈H₁₄OS | 2-methyl, 3-butenylthio | Aldehyde, thioether, alkene |

| 2-Methylpropanal | C₄H₈O | 2-methyl | Aldehyde |

| 3-Methylbutanal | C₅H₁₀O | 3-methyl | Aldehyde |

| 3-(3-Tert-butylphenyl)-2-methylpropanal | C₁₄H₂₀O | 2-methyl, 3-tert-butylphenyl | Aldehyde, aromatic, tert-butyl |

Key Observations :

- 2-(3-Butenylthio)-2-methylpropanal differs from simpler aldehydes like 2-methylpropanal and 3-methylbutanal by its sulfur and alkene groups, which enhance polarity and reactivity.

- Compared to 3-(3-Tert-butylphenyl)-2-methylpropanal , the absence of an aromatic ring and the presence of a thioether chain likely reduce hydrophobicity and alter volatility.

Functional and Aroma Profiles

Table 2: Aroma Characteristics and Occurrence in Natural Products

Key Observations :

- 2-Methylpropanal and 3-methylbutanal are prevalent in food systems, contributing to smoky, nutty, or cocoa aromas . Their higher volatility (due to smaller molecular weight) facilitates detection in headspace analyses.

- The sulfur moiety in 2-(3-Butenylthio)-2-methylpropanal may impart sulfury or green notes, similar to thioethers like dimethyl sulfide. However, its bulkier structure compared to 2-methylpropanal could reduce volatility, limiting its presence in natural VOC profiles.

Stability and Environmental Factors

- 2-Methylpropanal levels in dairy products vary with milking time, suggesting sensitivity to enzymatic or oxidative changes .

- The alkene group in 2-(3-Butenylthio)-2-methylpropanal may increase susceptibility to oxidation or polymerization compared to saturated analogs.

- 3-(3-Tert-butylphenyl)-2-methylpropanal ’s aromatic and bulky tert-butyl group enhances steric hindrance, likely improving stability under storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.